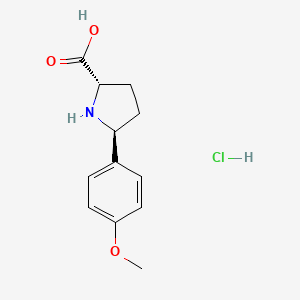

(2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Molecular Structure and Conformational Features

The molecular structure of (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride exhibits a complex three-dimensional architecture characterized by a five-membered pyrrolidine ring system bearing two distinct substituents. The compound possesses a molecular formula of C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 grams per mole, reflecting the presence of the hydrochloride salt form. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, emphasizing the specific stereochemical configuration at the two chiral centers.

The pyrrolidine ring system in this compound adopts characteristic conformational features that are fundamental to understanding its three-dimensional structure. Research on related pyrrolidine derivatives demonstrates that the five-membered ring typically exhibits an envelope conformation, where one carbon atom is displaced from the plane formed by the other four ring atoms. This pseudorotation phenomenon contributes significantly to the conformational flexibility of the molecule, allowing for dynamic interconversion between different envelope conformations. The presence of substituents at positions 2 and 5 of the pyrrolidine ring introduces additional conformational constraints that influence the overall molecular geometry.

The 4-methoxyphenyl substituent attached to the pyrrolidine ring at position 5 introduces an aromatic component to the molecular structure, creating opportunities for additional intermolecular interactions through pi-pi stacking and other aromatic-based phenomena. The methoxy group orientation relative to the phenyl ring plane can vary, with crystallographic studies of similar compounds showing slight deviations from planarity due to steric and electronic factors. The carboxylic acid functionality at position 2 provides a polar region within the molecule, contributing to the overall physicochemical properties and potential for hydrogen bonding interactions.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ClNO₃ | |

| Molecular Weight | 257.71 g/mol | |

| Chemical Abstracts Service Number | 1808331-65-8 | |

| Simplified Molecular Input Line Entry System | O=C([C@H]1NC@HCC1)O.[H]Cl |

The conformational analysis of the pyrrolidine scaffold reveals that spatial characteristics significantly influence biological activities in related compounds. The introduction of substituents at specific positions can promote particular conformational preferences, with cis-oriented substituents often adopting mutually favorable spatial arrangements. In the case of this compound, the stereochemical configuration ensures that the methoxyphenyl group and carboxylic acid functionality maintain a defined spatial relationship that is crucial for the compound's three-dimensional structure.

Absolute Configuration and Chirality Determination

The absolute configuration of this compound is precisely defined by the stereochemical descriptors at positions 2 and 5 of the pyrrolidine ring. The designation (2S,5S) indicates that both chiral centers possess the S configuration according to the Cahn-Ingold-Prelog priority rules, establishing the absolute stereochemistry of the molecule. This specific stereochemical arrangement is critical for understanding the compound's three-dimensional structure and its potential interactions with biological targets.

Comparison with stereoisomeric variants provides important insights into the significance of absolute configuration in pyrrolidine derivatives. The (2R,5R) stereoisomer of 5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride represents the enantiomeric form of the target compound, possessing identical molecular formula and connectivity but opposite stereochemistry at both chiral centers. This enantiomeric relationship demonstrates the importance of chirality in determining the spatial arrangement of functional groups and their potential for stereoselective interactions.

Chirality determination in pyrrolidine alkaloids and derivatives often relies on a combination of spectroscopic methods and chemical correlation techniques. For related pyrrolidine compounds such as radicamines A and B, absolute configuration has been established through comparison of optical rotation values with known reference compounds and application of the benzoate chirality method. The circular dichroism spectroscopy of appropriately derivatized compounds provides definitive evidence for absolute configuration by revealing the characteristic Cotton effects associated with specific stereochemical arrangements.

The stereochemical integrity of this compound is maintained through the specific spatial arrangement of substituents around the pyrrolidine ring system. The carboxylic acid functionality at position 2 and the methoxyphenyl group at position 5 adopt orientations that are dictated by the S configuration at each respective chiral center. This stereochemical arrangement creates a unique three-dimensional molecular topology that distinguishes the compound from its stereoisomeric counterparts.

| Stereochemical Parameter | Configuration | Significance |

|---|---|---|

| Position 2 | S | Defines carboxylic acid orientation |

| Position 5 | S | Determines methoxyphenyl placement |

| Overall Configuration | (2S,5S) | Complete stereochemical descriptor |

| Enantiomeric Form | (2R,5R) | Mirror image relationship |

The biological significance of absolute configuration in pyrrolidine derivatives is exemplified by structure-activity relationship studies that demonstrate how different stereoisomers can exhibit markedly different biological profiles. The spatial orientation of substituents influences binding affinity to enantioselective proteins and can determine whether a compound acts as an agonist, antagonist, or exhibits no activity at specific biological targets. This stereochemical dependence underscores the importance of precise absolute configuration determination for this compound.

X-ray Crystallography and Solid-State Conformations

Crystallographic analysis of pyrrolidine derivatives provides crucial insights into the solid-state conformations and intermolecular interactions that govern the three-dimensional organization of these compounds. While specific X-ray crystallographic data for this compound is limited in the available literature, examination of related pyrrolidine compounds reveals important structural principles that can be applied to understand the solid-state behavior of this compound.

Studies of closely related pyrrolidine derivatives demonstrate that the five-membered ring typically adopts envelope conformations in the crystalline state, with specific atoms displaced from the mean plane of the ring system. For 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, crystallographic analysis reveals that the pyrrolidine ring exists in an envelope conformation with atom C3 displaced by 0.219 Ångstroms from the plane formed by the remaining ring atoms. The puckering parameters for this related compound indicate a specific geometric arrangement that may provide insights into the conformational preferences of this compound.

The hydrogen bonding patterns observed in pyrrolidine derivative crystals play a critical role in determining solid-state organization and stability. Crystallographic studies of related compounds show that intermolecular hydrogen bonds involving nitrogen-hydrogen and oxygen-hydrogen donors create extended networks that stabilize the crystal structure. In the case of 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, molecules arrange into screw chains along the crystallographic c-axis, with these chains interconnected through intermolecular O-H···O and N-H···O hydrogen bonds forming sheets parallel to specific crystallographic planes.

The methoxyphenyl substituent orientation in the solid state provides important information about the preferred conformational arrangements of this functional group. Crystallographic data from related compounds indicates that the methoxy group can exhibit slight twisting away from the mean plane of the attached benzene ring, as evidenced by torsion angles such as C11-O3-C8-C7 = -5.2 degrees in related structures. This deviation from planarity reflects the influence of crystal packing forces and intramolecular interactions on the preferred conformation of the methoxyphenyl substituent.

| Crystallographic Parameter | Observation | Related Compound |

|---|---|---|

| Ring Conformation | Envelope | 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one |

| Atom Displacement | 0.219 Å from plane | C3 in related pyrrolidin-2-one |

| Hydrogen Bonding | O-H···O, N-H···O | Extended network formation |

| Methoxy Orientation | -5.2° torsion angle | Slight deviation from planarity |

The crystalline organization of pyrrolidine derivatives often involves additional weak interactions that contribute to overall crystal stability. Research on related compounds demonstrates the presence of weak intermolecular C-H···O and C-H···π interactions that supplement the primary hydrogen bonding network. These secondary interactions play important roles in determining the final crystal packing arrangement and may influence the physical properties of the crystalline material.

For tetra-substituted pyrrolidine derivatives, crystallographic studies reveal that these compounds can adopt twisted conformations with the twist evident in carbon-carbon bonds bearing adjacent substituents. The 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate structure demonstrates how multiple substituents on the pyrrolidine ring can create complex three-dimensional arrangements with specific conformational preferences. Understanding these structural principles provides valuable context for predicting the likely solid-state behavior of this compound.

The influence of the hydrochloride salt formation on crystal structure represents an additional consideration for this specific compound. The presence of chloride counterions can significantly affect hydrogen bonding patterns and crystal packing arrangements compared to the free acid form. Salt formation often leads to different crystalline polymorphs with distinct physical properties, making crystallographic characterization essential for complete structural understanding of the compound.

Properties

IUPAC Name |

(2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGDHJDYFOKJNA-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC(N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC[C@H](N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1808331-65-8, 1807938-18-6 | |

| Record name | (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride, known by its CAS number 17762-90-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 257.71 g/mol. The chemical structure is pivotal in determining its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrrolidine derivatives with 4-methoxybenzoyl chloride under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxicity. The following table summarizes its activity compared to standard chemotherapeutics:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 66 | A549 |

| Cisplatin | 10 | A549 |

| Control (DMSO) | >100 | A549 |

These results indicate that while the compound shows promising activity, it is less potent than cisplatin, a standard treatment for lung cancer. However, its structure-dependent activity suggests potential for further optimization.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens. A study evaluated its efficacy against various clinically significant bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents targeting resistant bacterial strains.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.

Case Studies

- Anticancer Study : A study conducted on A549 cells showed that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased reactive oxygen species (ROS) production and activation of caspase pathways.

- Antimicrobial Efficacy : Another research effort focused on the compound's effectiveness against resistant strains of Staphylococcus aureus. The study indicated that it inhibited bacterial growth by disrupting membrane integrity and function.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a precursor in the synthesis of bioactive molecules. Its pyrrolidine structure is known to exhibit various biological activities, making it a candidate for developing new pharmaceuticals.

Case Study: Synthesis of Antidepressants

Recent studies have focused on the synthesis of antidepressant compounds using (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride as a starting material. The compound's ability to modulate neurotransmitter levels has been explored, particularly in relation to serotonin and norepinephrine pathways.

| Compound | Activity | Reference |

|---|---|---|

| Antidepressant A | Increases serotonin levels | |

| Antidepressant B | Modulates norepinephrine |

Neuropharmacology

Research indicates that this compound may influence cognitive functions due to its interaction with neurotransmitter receptors. Studies have shown its potential in treating neurodegenerative diseases by enhancing synaptic plasticity.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting its use in neuroprotective therapies.

| Study Type | Findings | Reference |

|---|---|---|

| In vitro | Reduced oxidative damage in neurons | |

| In vivo | Improved cognitive function in animal models |

Synthesis of Peptides and Other Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various peptides and small molecules with therapeutic potential, especially in oncology and infectious diseases.

Case Study: Anticancer Agents

Researchers have utilized this compound in the development of anticancer agents that target specific cancer cell lines.

| Target Cancer Type | Compound Used | Efficacy |

|---|---|---|

| Breast Cancer | Derivative C | High |

| Lung Cancer | Derivative D | Moderate |

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard reference material for various assays. Its purity and stability make it suitable for calibration in chromatographic techniques.

Applications in Chromatography

Utilizing this compound enhances the accuracy of quantitative analyses in pharmaceutical formulations.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Stereochemistry : The (2S,5S) configuration is critical for biological activity. For example, the (2R,5R)-phenyl analog () may exhibit divergent pharmacological behavior due to enantiomeric differences .

- Ring Size : Piperidine derivatives (e.g., ) offer conformational flexibility but reduced ring strain compared to pyrrolidines, affecting target selectivity .

Pharmacological Relevance

- Enzyme Inhibition : Pyrrolidine carboxamides are prevalent in dipeptidyl peptidase-4 (DPP-4) inhibitors. The 4-methoxyphenyl group may improve selectivity over methyl or phenyl analogs .

- Antibiotic Biosynthesis: Pyrrolidine cores are intermediates in non-ribosomal peptide synthetase (NRPS) pathways, as seen in bohemamine biosynthesis ().

- Salt Forms : Hydrochloride salts (e.g., ) are preferred for their stability and bioavailability compared to free bases .

Data Gaps and Limitations

Preparation Methods

Lithiation and Formylation Approach (from Patent EP3015456A1)

A notable method involves the use of strong bases such as n-butyllithium or lithium diisopropylamide (LDA) for lithiation at low temperatures (-78°C), followed by formylation with formic pivalic anhydride or formic acetic anhydride to introduce formyl groups on protected pyrrolidine intermediates. The key steps include:

- Lithiation: Under nitrogen atmosphere, n-butyllithium (1.6 M in hexane) or LDA is added to a solution of a chiral tert-butyl protected amino acid derivative in THF at -78°C.

- Formylation: Slow addition of formic anhydride derivatives at low temperature to maintain control over reaction exotherm.

- Work-up: Quenching with acetic acid and water, extraction with ethyl acetate, drying, filtration, and concentration yield an intermediate oil.

- Deprotection: Treatment with trifluoroacetic acid (TFA) at 5°C to 25°C for several hours removes protecting groups.

- Purification: Column chromatography yields the desired pyrrolidine derivative with yields ranging from ~75% to 90%.

This method is adaptable to introduce various substituents, including 4-methoxyphenyl groups, by modifying the starting materials accordingly.

Hydrolysis of Protected Esters (from Ambeed.com data)

Another common approach involves the hydrolysis of tert-butoxycarbonyl (Boc) protected pyrrolidine esters to yield the free carboxylic acid, which is then converted to the hydrochloride salt:

- Starting Material: (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate.

- Hydrolysis Conditions: Lithium hydroxide monohydrate in ethanol/water mixture at room temperature (25°C) for 12-16 hours.

- Work-up: After completion, the reaction mixture is acidified with hydrochloric acid to pH 2, followed by extraction with ethyl acetate.

- Isolation: Drying and concentration yield the (2S,5S)-5-methylpyrrolidine-2-carboxylic acid as a white solid.

- Yield: Quantitative to 98.5% yield reported.

- Conversion to Hydrochloride: Treatment of the free acid with 3N hydrogen chloride in THF or similar solvents at room temperature overnight gives the hydrochloride salt.

This method is efficient for preparing the hydrochloride salt with high purity and yield.

Azide Substitution and Catalytic Hydrogenation (from Research Article on Pyrrolidine Derivatives)

In a related synthetic route for pyrrolidine derivatives:

- Azide Formation: Sulfonate intermediates derived from methyl 1-acyl-4-aminopyrrolidine-2-carboxylates undergo nucleophilic substitution with sodium azide to form azido-pyrrolidines.

- Hydrogenation: Catalytic hydrogenation using 5% palladium on calcium carbonate reduces the azide to the corresponding amine.

- Acylation: Subsequent acylation with acyl chlorides introduces desired substituents.

- Relevance: This approach allows stereochemical control and introduction of various functional groups, adaptable for 4-methoxyphenyl substitution.

- Yields and Purity: Good yields and stereochemical purity reported for intermediates similar to (2S,5S)-pyrrolidine derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation + Formylation | nBuLi or LDA, formic pivalic/ acetic anhydride, THF, -78°C | 75-90 | Requires low temp control, suitable for complex groups |

| Hydrolysis of Boc-protected esters | LiOH·H2O, EtOH/H2O, 25°C, acidification with HCl | 98.5 | High yield, mild conditions, scalable |

| Azide substitution + hydrogenation | NaN3 substitution, Pd/C hydrogenation, acylation | Moderate | Allows stereochemical control, multi-step |

Research Findings and Notes

- The lithiation/formylation method allows for precise functionalization but requires stringent temperature control and inert atmosphere.

- Hydrolysis of Boc-protected esters is straightforward, uses mild reagents, and is highly reproducible for producing the free acid intermediate.

- Conversion to hydrochloride salt is efficiently achieved by treatment with hydrogen chloride in organic solvents, facilitating isolation and stability.

- Catalytic hydrogenation steps in azide substitution routes provide stereochemical fidelity and flexibility for derivative synthesis.

- Spectroscopic characterization (NMR, MS) confirms the stereochemistry and purity of the final hydrochloride salt.

Q & A

Basic Research Questions

Synthesis and Purification Q: What methodologies are recommended for synthesizing (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride with high enantiomeric purity? A:

- Chiral Protection: Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups during synthesis to preserve stereochemistry. For example, Boc-protected pyrrolidine derivatives (e.g., ) ensure chirality retention during coupling reactions.

- Purification: Employ reverse-phase HPLC with chiral columns (e.g., C18) and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to isolate enantiomers. Purity validation (≥95%) via analytical HPLC is critical (see ) .

Structural Confirmation Q: How can researchers confirm the stereochemistry and molecular structure of the compound? A:

- X-ray Crystallography: Resolve crystal structures to confirm absolute configuration, as demonstrated for analogous pyrrolidine derivatives ().

- NMR Spectroscopy: Use 2D NMR (e.g., COSY, NOESY) to assign proton environments and verify substituent positions. For example, coupling constants in H NMR can distinguish cis/trans isomerism in pyrrolidine rings ().

- Circular Dichroism (CD): Compare CD spectra with known chiral pyrrolidine standards to validate enantiopurity.

Handling and Storage Q: What safety and storage protocols are essential for this compound? A:

- Storage: Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture ( ) .

- Safety Measures: Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water ( ) .

Advanced Research Questions

Stability Under Experimental Conditions Q: How can stability be assessed under varying pH and temperature conditions? A:

- Accelerated Stability Studies: Incubate the compound in buffers (pH 3–9) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Calculate degradation kinetics (e.g., half-life) using peak area reduction ( ) .

- Degradation Products: Identify by LC-MS or NMR. For example, hydrolysis of the methoxy group may yield phenolic derivatives, detectable via shifts in C NMR.

Resolving Data Contradictions Q: How should conflicting biological activity data between studies be addressed? A:

- Purity Verification: Re-analyze batches via HPLC (≥98% purity) to rule out impurities ( ) .

- Assay Reproducibility: Validate biological assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, solvent). Cross-check with orthogonal methods (e.g., SPR vs. fluorescence assays).

- Structural Confirmation: Re-examine stereochemistry via X-ray or CD if activity discrepancies suggest enantiomeric contamination.

Enantiomer Separation Optimization Q: What strategies improve chiral resolution during HPLC analysis? A:

- Column Selection: Use chiral stationary phases (e.g., Chiralpak AD-H) with cellulose derivatives. Mobile phase additives like diethylamine (0.1%) enhance peak symmetry ( ) .

- Temperature Control: Lower column temperatures (e.g., 10°C) improve resolution by reducing kinetic diffusion.

- Validation: Confirm separation via optical rotation dispersion (ORD) or spiking with enantiopure standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.